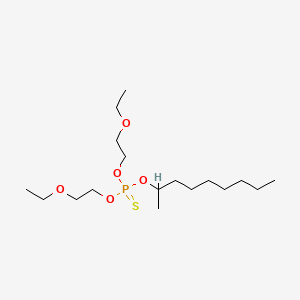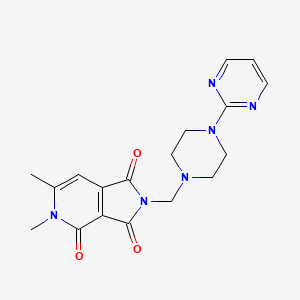
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrrolo-pyridine core with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.
Functional group modifications: Introduction of the dimethyl and pyrimidinyl-piperazinyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in batches with careful control of reaction conditions.
Continuous flow synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine derivatives: Compounds with similar core structures but different functional groups.
Pyrimidinyl-piperazinyl derivatives: Compounds featuring the pyrimidinyl-piperazinyl moiety.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
150064-11-2 |
|---|---|
Molecular Formula |
C18H20N6O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C18H20N6O3/c1-12-10-13-14(16(26)21(12)2)17(27)24(15(13)25)11-22-6-8-23(9-7-22)18-19-4-3-5-20-18/h3-5,10H,6-9,11H2,1-2H3 |
InChI Key |
DJDFXLQQHYWYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



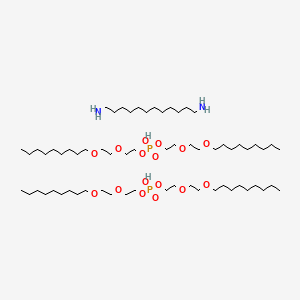
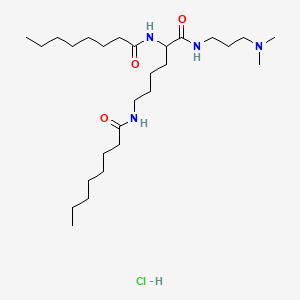
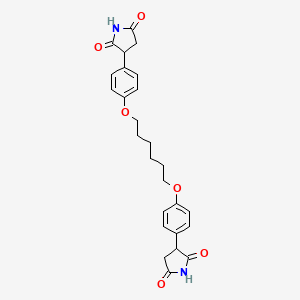
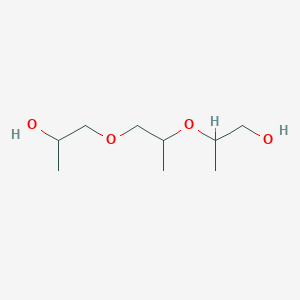

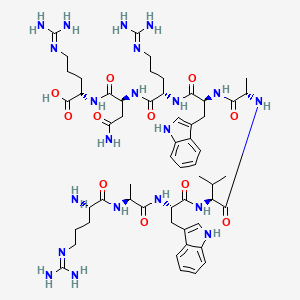
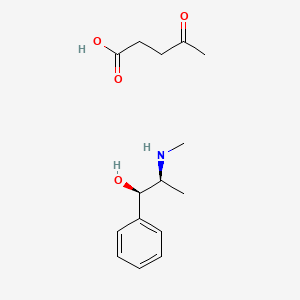
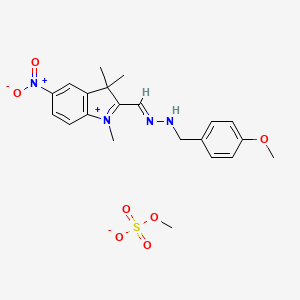

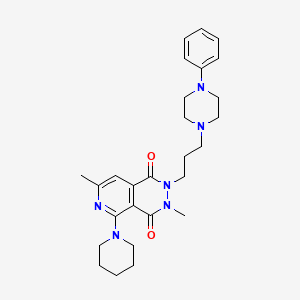

![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
